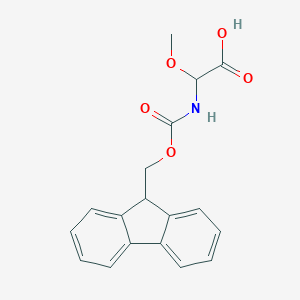

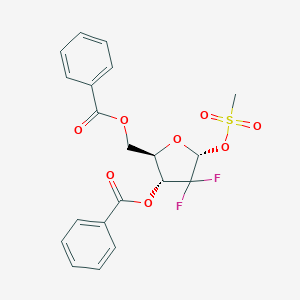

Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

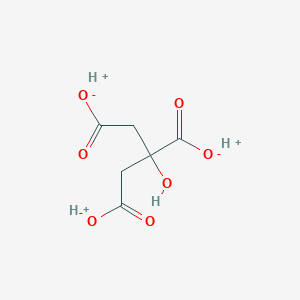

Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate is a specialized molecule, likely to be a part of the broader class of organophosphorus compounds. While the provided papers do not directly discuss this specific compound, they do offer insights into related phosphates and their properties. For instance, tris(2,4-di-tert-butyphenyl)phosphate is a related organophosphorus compound with a complex molecular structure, synthesized using phenol and phosphorus trichloride . Similarly, tris(1,3-dichloro-2-propyl)phosphate (TDCPP) is another organophosphorus chemical used as a flame retardant, indicating the functional diversity of this class of compounds .

Synthesis Analysis

The synthesis of organophosphorus compounds can vary, but typically involves the reaction of phosphorus halides with organic substrates. For example, tris(2,4-di-tert-butyphenyl)phosphate is synthesized from 2,4-di-tert-butyl phenol and phosphorus trichloride in a dimethylbenzene solution . This suggests that the synthesis of Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate might also involve similar reagents and solvents, with the additional complexity of introducing the fluorodecyl groups.

Molecular Structure Analysis

The molecular structure of organophosphorus compounds is often complex and can be elucidated using techniques such as X-ray crystallography. The paper on tris(2,4-di-tert-butyphenyl)phosphate provides detailed crystallographic data, indicating a triclinic space group and the presence of intramolecular hydrogen bonds . This level of detail is essential for understanding the molecular geometry and potential reactivity of Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate.

Chemical Reactions Analysis

The reactivity of organophosphorus compounds can be influenced by their molecular structure. Although the papers do not provide specific reactions for Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate, they do highlight the importance of understanding the chemical composition and structure for predicting reactivity. For example, the thermal behavior of apatitic tricalcium phosphate is studied to understand its decomposition into β-tricalcium phosphate .

Physical and Chemical Properties Analysis

The physical and chemical properties of organophosphorus compounds are diverse. The thermal behavior, as seen in the study of apatitic tricalcium phosphate, is one such property that is crucial for applications that involve heat, such as sintering . The density and crystallographic parameters provided for tris(2,4-di-tert-butyphenyl)phosphate are also important for understanding the physical properties of similar compounds. TDCPP's environmental persistence and potential health effects further illustrate the importance of studying these properties in detail.

Scientific Research Applications

High Voltage Stability and Safety in Lithium-Ion Batteries

Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate and similar phosphorus-containing molecules have been studied for their potential to improve high voltage stability and safety in lithium-ion batteries. These compounds, when used as electrolyte additives, showed enhancement in cycling performance and reduction in flammability of the electrolyte, contributing to the development of safer and more efficient batteries (Aspern et al., 2017).

Bioremediation of Environmental Pollutants

Certain phosphorus flame retardants, closely related to tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate, have been identified as emerging environmental pollutants. Research has identified bacterial strains capable of degrading these compounds, highlighting their potential use in bioremediation efforts to clean environments contaminated with such pollutants (Takahashi et al., 2010).

Metabolism and Toxicology Studies

Studies have been conducted to understand the metabolism and potential toxicology of phosphate flame retardants and plasticizers, which include compounds structurally similar to tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate. These studies are essential to determine the bioavailability and toxicity of such compounds in humans, contributing to safety assessments and regulatory decisions (Van den Eede et al., 2013).

properties

IUPAC Name |

tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H12F51O4P/c31-7(32,10(37,38)13(43,44)16(49,50)19(55,56)22(61,62)25(67,68)28(73,74)75)1-4-83-86(82,84-5-2-8(33,34)11(39,40)14(45,46)17(51,52)20(57,58)23(63,64)26(69,70)29(76,77)78)85-6-3-9(35,36)12(41,42)15(47,48)18(53,54)21(59,60)24(65,66)27(71,72)30(79,80)81/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAHZPPAFSQPGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OP(OCH2CH2C8F17)3, C30H12F51O4P |

Source

|

| Record name | 1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-, 1,1',1''-phosphate | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599058 |

Source

|

| Record name | Tris[2-(perfluorooctyl)ethyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1436.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris[2-(perfluorooctyl)ethyl] Phosphate | |

CAS RN |

149790-22-7 |

Source

|

| Record name | Tris[2-(perfluorooctyl)ethyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)

![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)